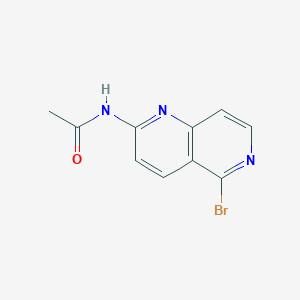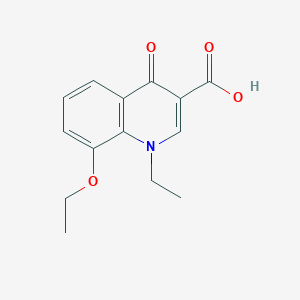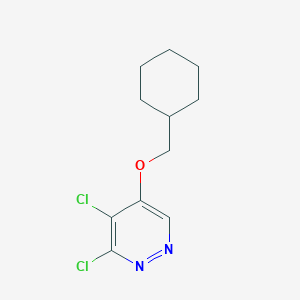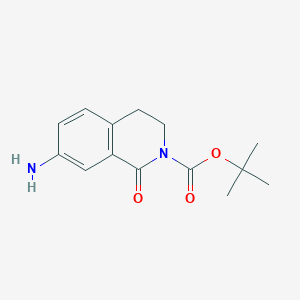
N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide is a chemical compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 g/mol It is a derivative of 1,6-naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide typically involves the bromination of 1,6-naphthyridine followed by acylation. One common method includes the reaction of 1,6-naphthyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by the reaction with acetic anhydride to form the acetamide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: It serves as a probe in biological studies to investigate the function of various biomolecules.
作用机制
The mechanism of action of N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the acetamide group play crucial roles in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
1,6-Naphthyridine: The parent compound, which lacks the bromine and acetamide groups.
5-Bromo-1,6-naphthyridine: Similar structure but without the acetamide group.
N-(1,6-Naphthyridin-2-yl)acetamide: Similar structure but without the bromine atom.
Uniqueness
N-(5-Bromo-1,6-naphthyridin-2-yl)acetamide is unique due to the presence of both the bromine atom and the acetamide group, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development .
属性
分子式 |
C10H8BrN3O |
|---|---|
分子量 |
266.09 g/mol |
IUPAC 名称 |
N-(5-bromo-1,6-naphthyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H8BrN3O/c1-6(15)13-9-3-2-7-8(14-9)4-5-12-10(7)11/h2-5H,1H3,(H,13,14,15) |
InChI 键 |
KQDKUAAUEPFAPW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC2=C(C=C1)C(=NC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)






![7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione](/img/structure/B11854879.png)
![7-Benzyl-4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11854890.png)
![6-(sec-Butyl)-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B11854894.png)

![4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B11854903.png)

